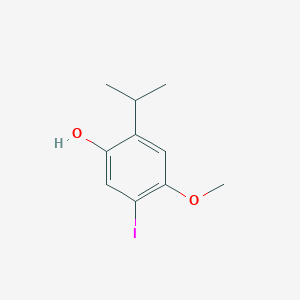

5-Iodo-2-isopropyl-4-methoxyphenol

Overview

Description

5-Iodo-2-isopropyl-4-methoxyphenol is a chemical compound that has been studied for its potential use in the development of new antibiotics . It has been identified as a novel Mycobacterium tuberculosis (Mtb) dihydrofolate reductase (DHFR) inhibitor .

Molecular Structure Analysis

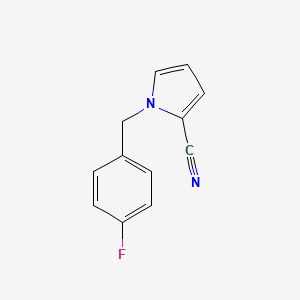

The molecule contains a total of 26 bonds. There are 13 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis

The compound has been studied for its antibacterial activity against Staphylococcus aureus. It has been found to exhibit potent antibacterial activity without cross-resistance to other antimicrobial classes .Scientific Research Applications

-

Application in Medicinal Chemistry

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of derivatives as novel DHFR inhibitors against Staphylococcus aureus .

- Methods of Application : The compound was analyzed for its antimicrobial profile and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

-

Application in Biological Sciences

- Summary of the Application : The compound has been used in the design, synthesis, and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives .

- Methods of Application : Series of hydrazide-based sulfonamide derivatives have been synthesized and characterized by modern sophisticated techniques such as 1 H NMR, 13 C NMR and LC–MS .

- Results or Outcomes : The newly synthesized derivatives were screened for their antimicrobial activities against three fungal and three bacterial species . Compounds IVc and IVd were found to have good antifungal activity and compounds IVd and IVg exhibited decent antibacterial activities . Antioxidant activity was performed by DPPH radical scavenging assay .

-

Application in Organic Chemistry

- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .

- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .

-

Application in Drug Development

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .

- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

-

Application in Environmental Chemistry

- Summary of the Application : The compound has been used as a highly reactive and environmentally benign catalyst for alcohol oxidation .

- Methods of Application : The oxidation of various benzylic and aliphatic alcohols using a catalytic amount of the 5-methoxy derivative resulted in moderate to excellent yields of the corresponding carbonyl compounds . The high reactivity of the 5-methoxy derivative at room temperature is a result of the rapid generation of the pentavalent species from the trivalent species during the reaction .

- Results or Outcomes : The 5-methoxy derivative would be an efficient and environmentally benign catalyst for the oxidation of alcohols, especially benzylic alcohols .

-

Application in Antibiotic Development

- Summary of the Application : The compound has been used in the design, synthesis, and biological evaluation of 5-(5-Iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine (AF-353) Derivatives as Novel DHFR Inhibitors against Staphylococcus aureus .

- Methods of Application : The antimicrobial profile of the compound was analyzed and a comprehensive structure–activity relationship (SAR) assay was performed based on it . The representative compound j9 exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes .

- Results or Outcomes : Multiple genetic and biochemical approaches showed that j9 directly binds to SaDHFR, resulting in strong inhibition of its enzymatic activity (IC50 = 0.97 nM) . Additionally, j9 had an acceptable in vivo safety profile and oral bioavailability (F = 40.7%) and also showed favorable efficacy in a mouse model of methicillin-resistant S. aureus (MRSA) skin infection .

properties

IUPAC Name |

5-iodo-4-methoxy-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13IO2/c1-6(2)7-4-10(13-3)8(11)5-9(7)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVGIWOUXRFMAFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C=C1O)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-2-isopropyl-4-methoxyphenol | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Methylphenyl)-2H-pyrazolo[4,3-d]pyrimidin-7-yl]piperidine-4-carboxylic acid](/img/structure/B1387500.png)

![3-Bromo-N-(2,2-difluoroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387503.png)

![4-{[4-(4-Fluorobenzyl)-2,3-dioxopiperazin-1-yl]methyl}benzoic acid](/img/structure/B1387505.png)

![2-(4-Methylphenyl)-2H-pyrazolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B1387509.png)

![1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1387510.png)

![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)

![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)

![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)